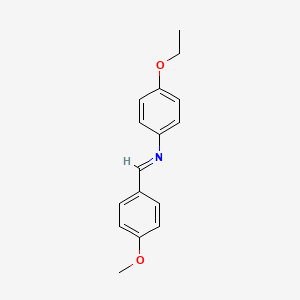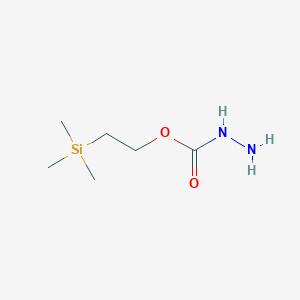
(5-Isopropoxypyridin-3-yl)methanol
Descripción general
Descripción
(5-Isopropoxypyridin-3-yl)methanol, also known as IPOM, is a chemical compound with a molecular formula C10H13NO2. It is a white crystalline powder that is used in scientific research for its unique properties. IPOM is a versatile compound that has a wide range of applications in various fields of research such as medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
1. Crystallographic Studies
The compound (5-Isopropoxypyridin-3-yl)methanol has been utilized in crystallographic studies. For example, a study by Staun and Oliver (2015) demonstrated its use in the formation of hydrogen-bonded framework compounds through crystallization processes (Staun & Oliver, 2015).
2. Synthesis of Biomimetic Chelating Ligands
Gaynor, McIntyre, and Creutz (2023) reported the synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, which is structurally similar to (5-Isopropoxypyridin-3-yl)methanol. This compound has potential applications as a precursor for the synthesis of biomimetic chelating ligands (Gaynor et al., 2023).
3. Synthesis of Isoxazoles
Sobenina et al. (2005) conducted research on the synthesis of isoxazoles, which are important in pharmaceutical chemistry. They used a similar methodology that could be applicable to the synthesis of compounds like (5-Isopropoxypyridin-3-yl)methanol (Sobenina et al., 2005).
4. Properties and Applications of Methanol
Offermanns, Schulz, Brandes, and Schendler (2014) discussed the properties of methanol, a solvent that can be used in the synthesis of (5-Isopropoxypyridin-3-yl)methanol. Their study provides insights into the handling and safety considerations for methanol, which is relevant to the synthesis and application of this compound (Offermanns et al., 2014).
5. Application in Chemical Synthesis
Kim, Yang, Lee, and Park (1998) reported on the chiro-specific synthesis of compounds using iodine in methanol. The methodology and principles outlined in their research could be relevant for the synthesis or modification of (5-Isopropoxypyridin-3-yl)methanol (Kim et al., 1998).
Propiedades
IUPAC Name |
(5-propan-2-yloxypyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)12-9-3-8(6-11)4-10-5-9/h3-5,7,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHVHTWVCFXUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



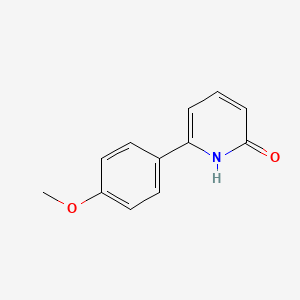


![3-Iodo-5-methylimidazo[1,2-a]pyridine](/img/structure/B3243084.png)
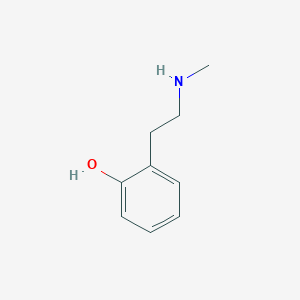
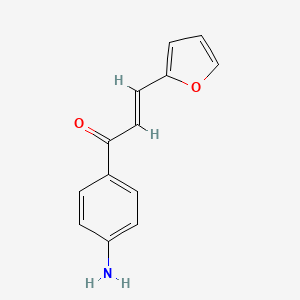




![Ethyl 2-[[4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B3243142.png)
